
7-Bromo-6-chloroquinazolin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Bromo-6-chloroquinazolin-4-amine is a heterocyclic compound with the molecular formula C8H5BrClN3 It is a derivative of quinazoline, a bicyclic compound consisting of fused benzene and pyrimidine rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-6-chloroquinazolin-4-amine typically involves the following steps:
Starting Material: The synthesis begins with commercially available 2,6-dichlorobenzonitrile.
Bromination: The 2,6-dichlorobenzonitrile undergoes regioselective bromination to introduce the bromine atom at the desired position.
Cyclization: The brominated intermediate is then subjected to cyclization with hydrazine to form the quinazoline ring system.
The overall yield of this synthetic route is approximately 38-45% .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the described synthetic route can be scaled up for industrial applications, ensuring the availability of the compound for research and development purposes.
Análisis De Reacciones Químicas
Types of Reactions
7-Bromo-6-chloroquinazolin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of halogen atoms.
Cyclization Reactions: It can be used as an intermediate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Cyclization: Hydrazine is commonly used for cyclization reactions to form the quinazoline ring system.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic aromatic substitution can yield various substituted quinazoline derivatives, while cyclization reactions can produce fused heterocyclic compounds.
Aplicaciones Científicas De Investigación
7-Bromo-6-chloroquinazolin-4-amine has several scientific research applications, including:
Medicinal Chemistry: It serves as an intermediate in the synthesis of potential therapeutic agents, particularly those targeting cancer and infectious diseases.
Biological Studies: The compound is used in studies to understand the biological activity of quinazoline derivatives and their interactions with biological targets.
Chemical Research: It is employed in the development of new synthetic methodologies and the exploration of reaction mechanisms involving heterocyclic compounds.
Mecanismo De Acción
The mechanism of action of 7-Bromo-6-chloroquinazolin-4-amine is not fully elucidated. quinazoline derivatives are known to interact with various molecular targets, including enzymes and receptors involved in cell signaling pathways. For example, some quinazoline derivatives inhibit the epidermal growth factor receptor (EGFR) signaling pathway, which is implicated in cancer cell proliferation .
Comparación Con Compuestos Similares
Similar Compounds
7-Bromo-6-chloroquinazolin-4(3H)-one: This compound is structurally similar but contains a carbonyl group instead of an amine group.
4,6,7-Substituted Quinazoline Derivatives: These compounds have various substituents at the 4, 6, and 7 positions and exhibit diverse biological activities.
Uniqueness
7-Bromo-6-chloroquinazolin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its bromine and chlorine atoms make it a versatile intermediate for further functionalization and the synthesis of complex molecules.
Propiedades
Fórmula molecular |
C8H5BrClN3 |
|---|---|
Peso molecular |
258.50 g/mol |
Nombre IUPAC |
7-bromo-6-chloroquinazolin-4-amine |
InChI |
InChI=1S/C8H5BrClN3/c9-5-2-7-4(1-6(5)10)8(11)13-3-12-7/h1-3H,(H2,11,12,13) |
Clave InChI |
HMGSJSQTSOHAHT-UHFFFAOYSA-N |
SMILES canónico |
C1=C2C(=CC(=C1Cl)Br)N=CN=C2N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


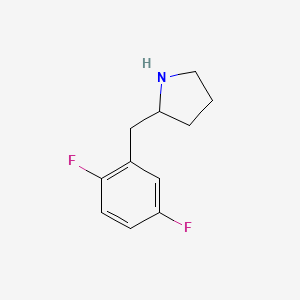
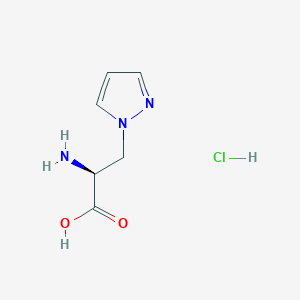
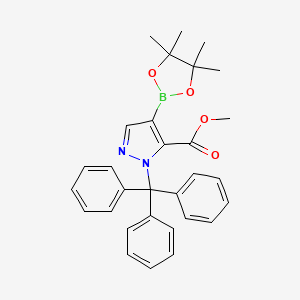
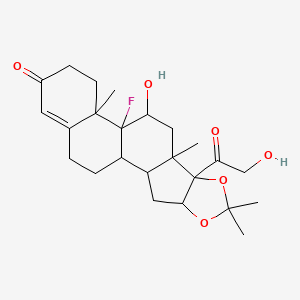
![(2E)-3-(3,4-Dihydroxyphenyl)-N-[2-(3,4-dihydroxyphenyl)ethyl]prop-2-enamide](/img/structure/B13656746.png)
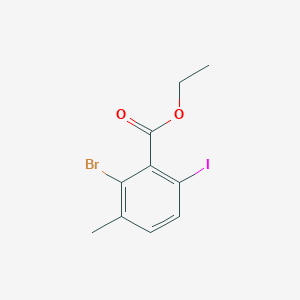
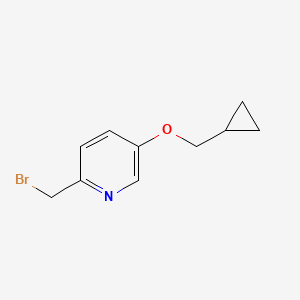
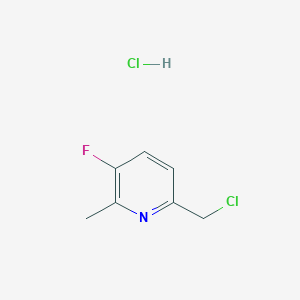
![3-(4-Iodopyridin-2-yl)-3,9-diazaspiro[5.5]undecane](/img/structure/B13656766.png)

![2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ol](/img/structure/B13656773.png)
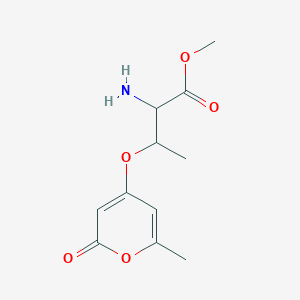
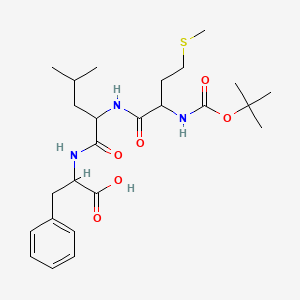
![3-(2-Iodopyridin-4-yl)-3,9-diazaspiro[5.5]undecane](/img/structure/B13656788.png)
